molecular formula C16H22BrNO B5088247 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide

2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide

Cat. No.: B5088247
M. Wt: 324.26 g/mol
InChI Key: KBONKRUNHZUBQR-UHFFFAOYSA-N
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Description

2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide is an organic compound with the molecular formula C16H22BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and an amide group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide typically involves the bromination of N-(3,3,5-trimethylcyclohexyl)benzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: The amide group can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide.

    Reduction Reactions: The major product is N-(3,3,5-trimethylcyclohexyl)benzylamine.

    Oxidation Reactions: Products include oxidized derivatives of the amide group.

Scientific Research Applications

2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,3,5-trimethylcyclohexyl)benzamide
  • 2-fluoro-N-(3,3,5-trimethylcyclohexyl)benzamide
  • 2-iodo-N-(3,3,5-trimethylcyclohexyl)benzamide

Uniqueness

2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO/c1-11-8-12(10-16(2,3)9-11)18-15(19)13-6-4-5-7-14(13)17/h4-7,11-12H,8-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBONKRUNHZUBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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